7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 4-bromo-2-methylphenyl group attached at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid typically involves the bromination of 2-methylphenyl followed by a series of reactions to introduce the heptanoic acid moiety. One common method involves the use of bromine and a suitable solvent to achieve the bromination. The subsequent steps may include oxidation and esterification reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methylpropiophenone
- 4-Bromophenylboronic acid
Uniqueness
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid is unique due to its specific structural features, including the heptanoic acid backbone and the 4-bromo-2-methylphenyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-10-9-11(15)7-8-12(10)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIAXUGLJCTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645386 |
Source
|
Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-37-8 |
Source
|
Record name | 4-Bromo-2-methyl-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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